Phosmet

説明

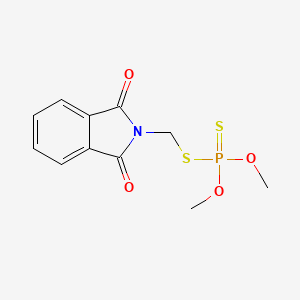

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(dimethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNZTLDVJIUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO4PS2 | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024261 | |

| Record name | Phosmet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosmet is an off-white crystalline solid with an offensive odor. Used as an insecticide and acaricide. (EPA, 1998), Colorless to off-white solid; [ICSC] Technical product is off-white or pink solid with an offensive odor; [HSDB] Colorless solid; [MSDSonline], COLOURLESS-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosmet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes below boiling point (EPA, 1998) | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

100 G/KG IN DICHLOROMETHANE, 4-METHYLPENT-3-EN-2-ONE, BUTANONE, At 25 °C: 25 mg/L water; 650 g/L acetone; 600 g/L benzene; 5 g/L kerosene; 50 g/L methanol; 300 g/L toluene, methyl isobutyl ketone; 250 g/L xylene., In water, 24.4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.003 | |

| Record name | PHOSMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.03 at 20 °C/4 °C, 1.03 g/cm³ | |

| Record name | PHOSMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.001 mmHg at 122 °F (EPA, 1998), 0.00000049 [mmHg], 4.9X10-7 mm Hg at 20-25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosmet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Off-white crystalline solid, Colorless crystals | |

CAS No. |

732-11-6 | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosmet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=732-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosmet [BAN:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosmet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosmet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosmet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN04LI540Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

161 °F (EPA, 1998), 72-72.7 °C, 72 °C | |

| Record name | PHOSMET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSMET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSMET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Phosmet's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanism by which the organophosphate insecticide phosmet exerts its toxic effects through the inhibition of acetylcholinesterase (AChE). It covers the metabolic activation, the kinetics of enzyme inhibition, downstream physiological consequences, and standard experimental protocols for analysis.

Core Mechanism: From Prodrug to Potent Inhibitor

This compound itself is a poor inhibitor of acetylcholinesterase (AChE).[1][2] Its toxicity is contingent upon metabolic activation within the target organism. This process, primarily occurring in the liver, involves oxidative desulfuration, which converts the parent this compound molecule into its highly active oxygen analog, this compound-oxon.[1] this compound-oxon is the primary metabolite responsible for the potent and irreversible inhibition of AChE.[1]

The Role of Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical serine hydrolase enzyme located in cholinergic synapses and neuromuscular junctions. Its primary biological function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This action terminates the nerve impulse, allowing the synapse to reset for subsequent transmissions.

Covalent Inhibition by this compound-Oxon

As a structural analog of acetylcholine, this compound-oxon fits into the active site of AChE. The enzyme's catalytic triad (B1167595) (composed of serine, histidine, and glutamate (B1630785) residues) initiates what would typically be a hydrolysis reaction. However, instead of the transient acetylation that occurs with acetylcholine, the phosphorus atom of this compound-oxon forms a stable, covalent bond with the hydroxyl group of the active site's serine residue.[1] This phosphorylation event effectively renders the enzyme non-functional.

The dephosphorylation process is exceedingly slow, leading to what is classified as irreversible inhibition.[3] This persistent inactivation of AChE is the central event in this compound's toxicity.

Physiological Consequence: Cholinergic Crisis

The irreversible inhibition of AChE leads to a buildup of acetylcholine in the synaptic cleft. This accumulation results in the continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors throughout the central and peripheral nervous systems. This state of hyperstimulation is known as a "cholinergic crisis."

Key symptoms arise from the overactivation of the parasympathetic nervous system and can be recalled with the mnemonic DUMBBELLSS :

-

D iarrhea

-

U rination

-

M iosis (pinpoint pupils)

-

B radycardia (slow heart rate) and B ronchospasm

-

E mesis (vomiting)

-

L acrimation (tearing)

-

L ethargy

-

S alivation

-

S weating

Overstimulation of nicotinic receptors at the neuromuscular junction leads to muscle fasciculations, weakness, and eventually flaccid paralysis. Respiratory failure, due to a combination of bronchospasm, excessive bronchial secretions, and paralysis of respiratory muscles, is the ultimate cause of death in acute organophosphate poisoning.

The "Aging" Phenomenon

Following the initial phosphorylation of the AChE active site, a secondary, time-dependent reaction known as "aging" can occur. This process involves the cleavage of an alkyl group from the phosphorus atom of the inhibitor, resulting in a dealkylation of the organophosphate-enzyme conjugate.

This dealkylation adds a negative charge to the phosphoryl-enzyme complex, which strengthens the bond between the inhibitor and the enzyme. The aged enzyme is completely resistant to reactivation by standard antidotes like oximes (e.g., pralidoxime), which are nucleophilic agents designed to cleave the phosphorus-serine bond. Once aged, the recovery of cholinergic function depends solely on the de novo synthesis of new AChE, a process that can take days to weeks.

Quantitative Analysis of Inhibition

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). As previously noted, this compound shows negligible inhibition, while this compound-oxon is a potent inhibitor.

| Compound | Enzyme Source | Parameter | Value (µM) |

| This compound | Human Blood | IC50 | > 500[2] |

| This compound-Oxon | Electric Eel AChE | IC50 | 0.4 |

| This compound-Oxon | Human Blood (mean, n=20) | IC50 | 2.1[1] |

Note: IC50 values can vary depending on the enzyme source (e.g., human vs. electric eel), purity (recombinant vs. homogenate), and assay conditions.[1]

Experimental Protocols: AChE Inhibition Assay

The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman.

Principle of the Ellman Method

This assay utilizes a synthetic substrate, acetylthiocholine (B1193921) (ATCI), which is hydrolyzed by AChE to produce thiocholine (B1204863). The released thiocholine then reacts with a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity. The presence of an inhibitor like this compound-oxon will reduce the rate of this color change.

Materials and Reagents

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound-oxon) and solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

General Protocol

-

Reagent Preparation : Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the inhibitor (this compound-oxon).

-

Plate Setup : Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), and test samples (enzyme + various inhibitor concentrations).

-

Inhibitor Incubation : Add the AChE enzyme solution to the control and test wells. Then, add the corresponding inhibitor dilutions (or solvent for the control) to the test wells. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Prepare a reaction mix containing the substrate (ATCI) and the chromogen (DTNB). Add this mix to all wells simultaneously to start the reaction.

-

Kinetic Measurement : Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

Data Analysis : Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each inhibitor concentration relative to the negative control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

References

- 1. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Phosmet (C11H12NO4PS2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet is a non-systemic organophosphate insecticide and acaricide widely used in agriculture to control a variety of pests on fruit trees, ornamentals, and vines.[1] As a member of the organophosphate class of compounds, its mode of action is through the inhibition of the enzyme acetylcholinesterase (AChE), a critical component in the nervous system of insects and mammals.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Identification

This compound is characterized by a phthalimide (B116566) group linked to a dithiophosphate (B1263838) moiety. The molecule consists of a benzene (B151609) ring fused to a five-membered ring containing an imide functional group, which is in turn connected to a sulfur atom of the dithiophosphate ester.[1]

| Identifier | Value |

| IUPAC Name | S-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] O,O-dimethyl phosphorodithioate |

| CAS Number | 732-11-6 |

| Chemical Formula | C11H12NO4PS2 |

| SMILES | COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |

| PubChem CID | 12901 |

Physicochemical and Toxicological Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as its toxicological profile.

Physicochemical Properties

| Property | Value | Reference |

| Molar Mass | 317.31 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 72 °C (162 °F; 345 K) | [1] |

| Boiling Point | Decomposes at >100 °C | [1] |

| Density | 1.03 g/cm³ | [1] |

| Water Solubility | 25 mg/L at 25 °C | |

| Solubility in Organic Solvents | Very soluble in acetone, xylene, methanol, benzene, toluene, and methyl isobutyl ketone; soluble in kerosene. | |

| Vapor Pressure | 1.0 x 10⁻⁵ mmHg at 25 °C | |

| Octanol-Water Partition Coefficient (log Kow) | 2.8 |

Toxicological Properties

| Parameter | Value | Species | Reference |

| Oral LD50 | 113-160 mg/kg | Rat | [3] |

| Dermal LD50 | >3160 mg/kg | Rabbit | [3] |

| Inhalation LC50 (4h) | No data available | ||

| Carcinogenicity | No data available | ||

| Mutagenicity | Negative in Ames test |

Synthesis of this compound

This compound is commercially synthesized through the reaction of N-(chloromethyl)phthalimide with O,O-dimethyldithiophosphoric acid.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Phthalimide

-

Hydrogen chloride (gas)

-

O,O-dimethyldithiophosphoric acid

-

Toluene (or other suitable inert solvent)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reaction vessel with stirring and gas inlet/outlet

-

Standard laboratory glassware

Procedure:

-

Preparation of N-(chloromethyl)phthalimide:

-

In a reaction vessel, suspend phthalimide in an inert solvent such as toluene.

-

Bubble dry hydrogen chloride gas through the suspension while adding formaldehyde solution dropwise with constant stirring.

-

Continue the reaction at a controlled temperature (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter the solid N-(chloromethyl)phthalimide.

-

Wash the product with cold water and dry under vacuum.

-

-

Reaction with O,O-dimethyldithiophosphoric acid:

-

Dissolve the synthesized N-(chloromethyl)phthalimide in a suitable solvent like toluene.

-

Slowly add O,O-dimethyldithiophosphoric acid to the solution with stirring. The reaction is exothermic and may require cooling to maintain the desired temperature (e.g., 20-30 °C).

-

Stir the mixture for several hours until the reaction is complete.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

Signaling Pathway

Caption: Mechanism of this compound as an Acetylcholinesterase Inhibitor.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method to determine AChE activity and its inhibition.

Materials:

-

Acetylcholinesterase (AChE) solution (from electric eel or bovine erythrocytes)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound standard solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

Caption: Experimental Workflow for AChE Inhibition Assay.

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of this compound dilutions in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

This compound solution (or solvent for control)

-

AChE solution

-

-

Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of ATCI and DTNB to each well.

-

Immediately start monitoring the change in absorbance at 412 nm using a microplate reader in kinetic mode for a set duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

The rate of reaction (change in absorbance per minute) is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and mechanism of action of the organophosphate insecticide this compound. The provided experimental protocols offer a starting point for researchers and scientists working with this compound. A thorough understanding of these fundamental aspects is essential for its safe handling, effective use in research and development, and for assessing its environmental and toxicological impact.

References

A Technical Guide to the Toxicological Effects of Phosmet on Mammalian Nervous Systems

Abstract

Phosmet, a non-systemic organophosphate (OP) insecticide, is widely utilized in agriculture for the control of various pests on fruit trees, ornamentals, and vines.[1] Its primary mechanism of neurotoxicity in mammals is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] However, the toxicological profile of this compound extends beyond simple AChE inhibition, encompassing a range of secondary effects including the induction of oxidative stress, neuroinflammation, and developmental neurotoxicity.[4][5][6][7] This technical guide provides an in-depth examination of the multifaceted neurotoxic effects of this compound on mammalian systems. It synthesizes quantitative toxicological data, details key experimental protocols for assessing neurotoxicity, and visually represents the core molecular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of toxicology, neuropharmacology, and pesticide safety assessment.

Toxicokinetics and Metabolism

The biological effect of this compound is dictated by its absorption, distribution, metabolism, and excretion (ADME).

1.1 Absorption, Distribution, and Excretion In mammals, this compound is rapidly and efficiently absorbed following oral administration.[1][8] Studies in rats demonstrate that over 75% of a given dose is excreted in the urine, with approximately 15-20% eliminated in the feces, primarily within 72 hours.[1][8] This indicates a swift clearance from the body. Notably, this compound can cross the placental barrier, suggesting a potential for fetal exposure.[1]

1.2 Metabolic Pathways this compound itself is a thiophosphate, containing a phosphorus-sulfur (P=S) double bond. To exert its primary neurotoxic effect, it must undergo metabolic bioactivation to its oxygen analog, this compound-oxon, which contains a phosphorus-oxygen (P=O) bond.[9][10] This conversion is catalyzed by cytochrome P450 (CYP) enzymes in the liver.[9] In humans, CYP2C19 is the primary contributor at relevant exposure concentrations, with CYP2C9 and CYP3A4 also playing significant roles.[9] The resulting this compound-oxon is a much more potent inhibitor of acetylcholinesterase.[10]

Detoxification of this compound and its active metabolite occurs through hydrolysis, leading to the formation of less toxic products such as phthalamic and phthalic acids, which are then excreted.[1][8]

Primary Mechanism of Neurotoxicity: Cholinesterase Inhibition

The most well-characterized mechanism of this compound's neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE).[11][12]

2.1 The Cholinergic Synapse In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to postsynaptic receptors to propagate a nerve signal.[12] To terminate the signal, AChE rapidly hydrolyzes ACh into choline (B1196258) and acetic acid.[12]

2.2 Inhibition by this compound-Oxon this compound-oxon covalently binds to the serine hydroxyl group in the active site of AChE.[10] This phosphorylation results in an inactive and stable enzyme-inhibitor complex. The consequence is a buildup of ACh in the synaptic cleft, leading to excessive and prolonged stimulation of cholinergic receptors throughout the central and peripheral nervous systems.[10][11] This state is often referred to as a "cholinergic crisis" and is responsible for the acute signs of organophosphate poisoning.[11]

Secondary Mechanisms of Neurotoxicity

Beyond direct AChE inhibition, this compound and other OPs elicit neurotoxic effects through several interconnected secondary pathways, which are critical for understanding chronic and developmental neurotoxicity.

3.1 Oxidative Stress Organophosphate exposure is strongly linked to the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[4][5] This can lead to significant cellular damage through lipid peroxidation, protein oxidation, and DNA damage.[4] The brain is particularly susceptible to oxidative damage due to its high rate of oxygen consumption, high lipid content, and relatively lower antioxidant capacity.[4]

3.2 Neuroinflammation Exposure to OPs can trigger a robust neuroinflammatory response characterized by the activation of glial cells, such as microglia and astrocytes.[13][14] Activated microglia release pro-inflammatory cytokines (e.g., TNF-α, IL-1β), which can contribute to neuronal damage and the long-term neurological consequences of OP poisoning.[14][15]

3.3 Blood-Brain Barrier Disruption The blood-brain barrier (BBB) is a critical protective interface. Studies on some organophosphates have shown they can increase the permeability of the BBB.[16][17] This disruption can exacerbate neurotoxicity by allowing the pesticide and other harmful substances to more readily enter the central nervous system.[18]

Quantitative Toxicological Data

The toxicity of this compound has been quantified through various studies, primarily in animal models. The following tables summarize key toxicological endpoints.

Table 1: Acute Toxicity of this compound

| Species | Route | Value | Reference |

|---|---|---|---|

| Rat | Oral LD50 | 113 - 160 mg/kg | [1][19] |

| Rat | Oral LD50 | 100 - 300 mg/kg | [8] |

| Mouse | Oral LD50 | 20 - 50 mg/kg | [8] |

| Rabbit | Dermal LD50 | >3,160 mg/kg | [1][20] |

| Rat | Inhalation LC50 (1-hr) | 2.76 mg/L |[1] |

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAELs)

| Species | Study Duration | Endpoint | NOAEL | Reference |

|---|---|---|---|---|

| Rat | 14-Weeks | Brain Cholinesterase Inhibition | 20 ppm (~1 mg/kg/day) | [8] |

| Rat | 2-Years | General Toxicity | 40 ppm (~1.8 mg/kg/day) | [8] |

| Rat | 2-Generations | Reproductive Toxicity | 20 ppm (~1.3 mg/kg/day) | [8] |

| Mouse | 4-Weeks | Reduced Food Intake/Weight Gain | 50 ppm (~7.5 mg/kg/day) |[8] |

Key Experimental Protocols

Standardized methods are crucial for assessing the neurotoxic effects of compounds like this compound.

5.1 In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) This colorimetric assay is a standard method to quantify the inhibitory potential of a compound on AChE activity.[21]

-

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.

-

Methodology:

-

Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), AChE enzyme solution, ATC substrate solution, DTNB solution, and various concentrations of the test inhibitor (this compound-oxon) in a suitable solvent.

-

Incubation: In a microplate well, add the buffer, AChE solution, and the test inhibitor (or solvent for control). Allow to pre-incubate for a defined period (e.g., 15 minutes) to permit enzyme-inhibitor interaction.

-

Reaction Initiation: Add DTNB and then the ATC substrate to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percentage of AChE inhibition relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).[21]

-

5.2 Assessment of Lipid Peroxidation (TBARS Assay) This assay quantifies oxidative stress by measuring malondialdehyde (MDA), a major byproduct of lipid peroxidation.[21]

-

Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

-

Methodology:

-

Sample Preparation: Homogenize brain tissue samples in a cold buffer (e.g., KCl) on ice.

-

Reaction: To the homogenate, add an acid solution (e.g., Trichloroacetic acid, TCA) to precipitate proteins, often with an antioxidant like Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[21]

-

Centrifuge the sample and collect the supernatant.

-

Add TBA reagent to the supernatant and heat the mixture at 95°C for approximately 60 minutes.

-

Cool the samples on ice to stop the reaction.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Data Analysis: Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

-

Conclusion and Future Directions

The neurotoxicity of this compound is a complex process initiated by the potent inhibition of acetylcholinesterase by its active metabolite, this compound-oxon. This primary mechanism is supplemented by significant secondary effects, including the induction of oxidative stress and neuroinflammation, which likely contribute to the long-term neurological consequences and developmental neurotoxicity associated with organophosphate exposure.

For professionals in research and drug development, understanding this multifaceted toxicity profile is essential for accurate risk assessment and the development of effective countermeasures. Future research should focus on further elucidating the signaling pathways involved in this compound-induced neuroinflammation and oxidative stress, identifying potential biomarkers of exposure and effect, and exploring therapeutic strategies that target these secondary mechanisms to mitigate the full spectrum of this compound's neurotoxic effects.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. Toxicity and biochemical responses induced by this compound in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The toxicity assessment of this compound on development, reproduction, and gene expression in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on oxidative stress in organophosphate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurodevelopmental effects in children associated with exposure to organophosphate pesticides: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in the United States: Harmful Health Effects and Widespread Use - Earthjustice [earthjustice.org]

- 8. 883. This compound (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]

- 9. This compound bioactivation by isoform-specific cytochrome P450s in human hepatic and gut samples and metabolic interaction with chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 13. Frontiers | Neuroinflammation as a Therapeutic Target for Mitigating the Long-Term Consequences of Acute Organophosphate Intoxication [frontiersin.org]

- 14. Microglia Remodelling and Neuroinflammation Parallel Neuronal Hyperactivation Following Acute Organophosphate Poisoning | MDPI [mdpi.com]

- 15. Neuroinflammation in organophosphate-induced neurotoxicity | Semantic Scholar [semanticscholar.org]

- 16. Functional impairment of blood-brain barrier following pesticide exposure during early development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Blood-Brain Barrier Cellular Responses Toward Organophosphates: Natural Compensatory Processes and Exogenous Interventions to Rescue Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pesticide Residues on the Gut-Microbiota–Blood–Brain Barrier Axis | Encyclopedia MDPI [encyclopedia.pub]

- 19. This compound - Wikipedia [en.wikipedia.org]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. benchchem.com [benchchem.com]

Environmental Fate and Degradation of Phosmet in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the organophosphate insecticide Phosmet in the soil environment. The information is compiled from a review of scientific literature and regulatory documents, focusing on the key processes that govern its persistence, mobility, and transformation.

Executive Summary

This compound is a non-systemic insecticide that is primarily used in agriculture to control a variety of insect pests on fruit trees, vines, and ornamental crops. When introduced into the soil, this compound undergoes degradation through a combination of biotic and abiotic processes. The primary mechanisms of degradation are hydrolysis and microbial metabolism, with photolysis playing a lesser role on the soil surface. The rate of degradation is significantly influenced by soil properties such as pH, organic matter content, clay content, and moisture levels. The major degradation products include this compound oxon, phthalimide (B116566), and ultimately phthalic acid. This guide provides a detailed examination of these processes, supported by quantitative data, experimental protocols, and visual representations of the degradation pathways and experimental workflows.

Physicochemical Properties and Sorption Behavior

The environmental behavior of this compound in soil is influenced by its physicochemical properties and its interaction with soil components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂NO₄PS₂ | |

| Molecular Weight | 317.3 g/mol | |

| Water Solubility | 25 mg/L (at 25°C) | |

| Vapor Pressure | 4.9 x 10⁻⁷ mm Hg (at 25°C) | |

| Octanol-Water Partition Coefficient (log Kow) | 2.8 |

Sorption to soil particles is a key process that affects the mobility and bioavailability of this compound. The extent of sorption is primarily dictated by the organic carbon and clay content of the soil.

Table 2: Soil Sorption Coefficients for this compound

| Soil Type | Organic Carbon (%) | Clay (%) | Kd (L/kg) | Koc (L/kg) | Reference |

| Ferrosol (0-0.05 m) | High | High | 48.8 | 700-975 | [1] |

| Podosol (0-0.05 m) | Low | Low | 1.0 | 700-975 | [1] |

| Sandy Loam | - | - | 12.4 | 700-975 | [2] |

| Silty Loam | - | - | 15.8 | 700-975 | [2] |

| Loam | - | - | 13.6 | 700-975 | [2] |

| Various Soils | - | - | - | 482-757 | [3] |

Degradation Pathways and Kinetics

The degradation of this compound in soil is a multifaceted process involving chemical and biological transformations.

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for this compound, particularly in moist and alkaline soils. The ester and amide linkages in the this compound molecule are susceptible to cleavage by water. The rate of hydrolysis is highly dependent on pH.

Table 3: Hydrolysis Half-life of this compound in Water

| pH | Temperature (°C) | Half-life | Reference |

| 4.5 | 20 | 13 days | [4] |

| 5 | 25 | 7.5-9.7 days | [2] |

| 7 | 20 | < 12 hours | [4] |

| 7 | 25 | 9.4 hours | [2] |

| 8.3 | 20 | < 4 hours | [4] |

| 9 | 25 | 5.5 minutes | [2] |

Microbial Degradation

Soil microorganisms play a crucial role in the breakdown of this compound. Various bacteria and fungi can utilize this compound as a source of carbon and phosphorus, leading to its mineralization. Microbial degradation is influenced by soil moisture, temperature, pH, and organic matter content. Studies have shown that degradation is faster in non-autoclaved soils compared to sterilized soils, indicating the significant contribution of microbial action.[5]

Photolysis

Photodegradation of this compound on the soil surface can occur upon exposure to sunlight. However, this process is generally considered less significant compared to hydrolysis and microbial degradation, as this compound tends to be incorporated into the soil matrix where light penetration is limited.[2] One study indicated that this compound did not undergo significant photodegradation when exposed on thin-layer plates of soil to natural sunlight for 30 days.[2]

Degradation Products

The degradation of this compound in soil leads to the formation of several metabolites. The primary degradation pathway involves the cleavage of the P-S-C linkage and the hydrolysis of the phthalimide group. The major metabolites identified in soil studies include:

-

This compound Oxon: An oxidation product that is also an active insecticide.

-

Phthalimide: Formed by the cleavage of the bond connecting the phthalimide group to the rest of the molecule.

-

Phthalamic Acid: A hydrolysis product of phthalimide.

-

Phthalic Acid: The final major degradation product from the phthalimide moiety.

-

O,O-dimethyl phosphorodithioate (B1214789) and O,O-dimethyl phosphorothioate: Products from the phosphorus-containing part of the molecule.

The following diagram illustrates the proposed degradation pathway of this compound in soil.

Caption: Proposed degradation pathway of this compound in soil.

Degradation Kinetics

The degradation of this compound in soil generally follows first-order kinetics. The half-life (DT50) is a key parameter used to describe the rate of dissipation.

Table 4: Soil Degradation Half-life (DT50) of this compound

| Soil Type | Conditions | DT50 (days) | Reference |

| Loamy Soil (10% moisture) | Non-autoclaved | 3 | [5] |

| Loamy Soil (2% moisture) | Non-autoclaved | 19 | [5] |

| Ferrosol (0-0.05 m) | Laboratory | 0.6 (14 hours) | [1] |

| Ferrosol (0.2-0.3 m) | Laboratory | 7.8 (187 hours) | [1] |

| Podosol (sandy) | Laboratory | 19.3 - 36.1 (462-866 hours) | [1] |

| Field Soils (general) | Field | 4 - 20 | [6] |

Experimental Protocols

Standardized methods are crucial for assessing the environmental fate of pesticides. The OECD Test Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a framework for such studies.

Representative Experimental Protocol for an Aerobic Soil Degradation Study

This protocol is a representative example based on OECD 307 and common practices in environmental fate studies.

1. Soil Collection and Preparation:

-

Collect fresh soil from a relevant agricultural region. The soil should not have a history of this compound application.

-

Characterize the soil for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

-

Sieve the soil through a 2 mm mesh to remove large debris and homogenize it.

-

Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

-

Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.

2. Test Substance Application:

-

Use radiolabeled ([¹⁴C] in the phthalimide ring) and non-labeled analytical grade this compound.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Apply the this compound solution to the soil to achieve a final concentration relevant to the maximum recommended application rate. Ensure even distribution by thorough mixing.

-

A control group of soil should be treated with the solvent only.

3. Incubation:

-

Place known amounts of the treated soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., biometer flasks).

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 1°C).

-

Maintain aerobic conditions by continuously supplying humidified air.

-

Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., 0.1 M NaOH) to quantify mineralization. Also, trap volatile organic compounds using a suitable adsorbent (e.g., polyurethane foam plugs).

4. Sampling and Analysis:

-

Collect triplicate soil samples at specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Analyze the trapping solutions for ¹⁴CO₂ and volatile organics at each sampling point using Liquid Scintillation Counting (LSC).

-

Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water mixture) using techniques like shaking, sonication, or accelerated solvent extraction (ASE).

-

Analyze the soil extracts for this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a radiodetector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂ using LSC.

5. Data Analysis:

-

Calculate the concentration of this compound and its metabolites in the soil at each time point.

-

Determine the percentage of applied radioactivity recovered as this compound, metabolites, ¹⁴CO₂, volatile organics, and non-extractable residues to establish a mass balance.

-

Calculate the degradation half-life (DT50) and DT90 values for this compound using first-order kinetics or other appropriate models.

-

Characterize the formation and decline kinetics of the major metabolites.

The following diagram illustrates a typical workflow for a soil degradation study.

Caption: Experimental workflow for a this compound soil degradation study.

Conclusion

The environmental fate of this compound in soil is characterized by its relatively low persistence due to rapid degradation through hydrolysis and microbial metabolism. The rate of this degradation is highly dependent on soil characteristics, with higher moisture, pH, and microbial activity accelerating the process. Sorption to organic matter and clay can reduce its mobility but may also affect its bioavailability for degradation. The primary degradation products are generally considered to be of lower toxicity than the parent compound. A thorough understanding of these processes, as outlined in this guide, is essential for conducting accurate environmental risk assessments and developing sustainable pest management strategies.

References

- 1. Sorption and desorption of organophosphate esters with different hydrophobicity by soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 4. 374. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Phosmet Metabolism and Excretion in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and excretion of the organophosphate insecticide phosmet in rat models. The information is compiled from key studies to assist researchers in understanding the metabolic fate of this compound.

Executive Summary

This compound is rapidly absorbed, metabolized, and excreted in rat models following oral administration. The primary route of elimination is through the urine, with feces being a secondary route. Metabolism is extensive, with the parent compound accounting for a negligible amount of the excreted dose. The main metabolic pathways involve the oxidation of the thiophosphate to its toxic oxygen analog, this compound-oxon, followed by hydrolysis of the phosphoester and phthalimide (B116566) moieties. This results in the formation of several key metabolites, including phthalamic acid, phthalic acid, and sulfur-containing derivatives.

Quantitative Data on this compound Excretion

The following tables summarize the quantitative data on the excretion of this compound and its metabolites in various rat strains.

Table 1: Excretion of [carbonyl-¹⁴C]-Phosmet in Long-Evans Rats

| Excretion Route | Percentage of Administered Dose | Study Reference |

| Urine | 79% | Ford et al., 1966[1] |

| Feces | 19% | Ford et al., 1966[1] |

| Expired Air | < 0.04% | Ford et al., 1966[1] |

| Tissues (at 72-120h) | < 3% | Ford et al., 1966[2] |

Data from a single oral gavage dose of 23-35.2 mg/kg body weight.

Table 2: Urinary Metabolites of [carbonyl-¹⁴C]-Phosmet in Long-Evans Rats

| Metabolite | Percentage of Administered Dose in Urine | Study Reference |

| Phthalamic acid | 40.7% | McBain et al., 1968[3] |

| Phthalic acid | 21.0% | McBain et al., 1968[3] |

| Minor phthaloyl metabolites | 10.9% | McBain et al., 1968[3] |

| This compound and this compound-oxon | < 0.04% | McBain et al., 1968[3] |

Data from a single oral dose of 27 mg/kg body weight.

Table 3: Major Urinary Metabolites of this compound in Sprague-Dawley Rats

| Metabolite | Percentage of Administered Dose in Urine | Study Reference |

| N-(methylsulfinylmethyl)phthalamic acid | 52-66% | Fisher, 1990[1] |

| N-(methylsulfonylmethyl)phthalamic acid | 8-26% | Fisher, 1990[1] |

Note: This study identified additional major metabolites, highlighting potential strain differences in metabolism.

Metabolic Pathway of this compound in Rats

The metabolism of this compound in rats proceeds through a series of enzymatic reactions, primarily occurring in the liver. The key steps are outlined below.

Caption: Proposed metabolic pathway of this compound in rats.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the key studies on this compound metabolism in rats.

Animal Models

-

Rat Strains: Long-Evans and Sprague-Dawley rats have been commonly used.[1]

-

Sex: Both male and female rats have been utilized in these studies.[1]

-

Housing: Animals are typically housed individually in metabolic cages designed to separate urine and feces for accurate collection.[4][5][6]

Dosing

-

Administration Route: Oral gavage is the standard method for administering a precise dose of this compound.[1][7][8]

-

Vehicle: While not always explicitly stated in summaries, this compound is typically dissolved or suspended in a suitable vehicle for oral administration.

-

Dose Levels: Doses have ranged from 1 mg/kg to over 30 mg/kg body weight, often using radiolabeled this compound (e.g., ¹⁴C-labeled) to trace its fate.[1][2]

Sample Collection

-

Urine and Feces: Samples are collected at regular intervals (e.g., every 24 hours) for a period of 72 to 120 hours post-administration using metabolic cages.[1][4][5]

-

Expired Air: In some studies, expired air is collected to quantify the exhalation of volatile metabolites or ¹⁴CO₂.[1]

-

Tissues: At the end of the study period, various tissues may be collected to determine the extent of this compound and metabolite distribution.[2]

Analytical Methodology

-

Sample Preparation: Urine samples may be analyzed directly or after enzymatic hydrolysis to release conjugated metabolites. Fecal and tissue samples typically require homogenization and extraction with organic solvents.

-

Metabolite Identification and Quantification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is a powerful technique for separating, identifying, and quantifying this compound and its metabolites in biological matrices.[9][10][11] Radiometric methods are used when radiolabeled this compound is administered.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for a this compound metabolism study in rats.

Caption: General workflow for a this compound metabolism study in rats.

Conclusion

The metabolism of this compound in rat models is a rapid and efficient process leading to the formation of multiple polar metabolites that are readily excreted. The primary metabolic transformations involve oxidative desulfuration and hydrolysis, with phthalamic acid and phthalic acid being key excretion products. More recent studies have also highlighted the importance of S-methylation and subsequent oxidation pathways. This technical guide provides a foundational understanding of this compound's metabolic fate in rats, which is essential for toxicological risk assessment and further research in the field of drug and pesticide metabolism.

References

- 1. 883. This compound (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]

- 2. 448. This compound (Pesticide residues in food: 1978 evaluations) [inchem.org]

- 3. 374. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 4. animalab.eu [animalab.eu]

- 5. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orchidscientific.com [orchidscientific.com]

- 7. research.sdsu.edu [research.sdsu.edu]

- 8. ouv.vt.edu [ouv.vt.edu]

- 9. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]

- 10. A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Acute Oral and Dermal Toxicity (LD50) of Phosmet in Rats

This guide provides a comprehensive overview of the acute oral and dermal toxicity of Phosmet in rats, with a focus on the median lethal dose (LD50). It is intended for researchers, scientists, and professionals in drug development and toxicology. The information is presented through structured data tables, detailed experimental protocols, and a workflow diagram to facilitate understanding.

Quantitative Toxicity Data

This compound, a non-systemic organophosphate insecticide, exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route in rats. The following tables summarize the reported LD50 values.

Table 1: Acute Oral Toxicity of this compound in Rats

| Parameter | Value (mg/kg) | Sex | Strain | Reference |

| LD50 | 113 - 160 | Not Specified | Not Specified | [1] |

| LD50 | 113 | Not Specified | Not Specified | [2] |

Table 2: Acute Dermal Toxicity of this compound in Rats

| Parameter | Value (mg/kg) | Sex | Strain | Reference |

| LD50 | > 2000 | Male & Female | Wistar | [3] |

| Classification | Not acutely toxic | Not Specified | Not Specified | [4] |

Note: While some studies report dermal LD50 values for rabbits (3160 to >4640 mg/kg), this guide focuses specifically on data from rat studies.[1]

Experimental Protocols

The determination of acute toxicity, specifically the LD50, generally follows standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD).[5][6] These protocols are designed to assess the adverse effects of a substance that occur from a single exposure or multiple exposures within a 24-hour period.[7][8]

2.1. Acute Oral Toxicity Protocol (Based on OECD Guideline Principles)

The primary objective of this protocol is to determine the median lethal dose (LD50) of this compound following a single oral administration.

-

Test Animals: Young, healthy adult rats are used.[9][10] The weight variation within a sex should not exceed ±20% of the mean weight.[11] Both males and females are typically tested, although studies may sometimes be limited to one sex.

-

Housing and Acclimatization: Animals are housed in controlled environmental conditions with a set light-dark cycle, temperature, and humidity.[12][13] They are acclimatized to the laboratory conditions for at least five days prior to the experiment.

-

Fasting: Prior to dosing, food is withheld overnight for rats.[9] Water remains available ad libitum.

-

Dose Preparation and Administration: The test substance, this compound, is typically administered in a suitable vehicle. The dose for each animal is calculated based on its body weight. Administration is performed using a stomach tube or a suitable intubation cannula (oral gavage). The volume administered is generally kept low, for example, not exceeding 1 mL/100g of body weight for aqueous solutions.[6]

-

Dosage Levels: A range of dose levels is selected to cause a graded response, from no effect to mortality. This can be determined from a preliminary range-finding study.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes.[9] Intensive observation occurs during the first few hours after dosing and at least once daily for a period of 14 days.[8][12] Signs of acute poisoning from this compound can appear rapidly, often within 30 minutes of exposure.[1]

-

Data Collection: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weights are recorded weekly.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[9] Any observed abnormalities are recorded.

-

LD50 Calculation: The LD50 is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[9][11] Various statistical methods can be used for its calculation.

2.2. Acute Dermal Toxicity Protocol (Based on OECD Guideline 402 Principles)

This protocol is designed to assess the toxicity of this compound following a single, prolonged dermal application.

-

Test Animals: Young adult rats with healthy, intact skin are used.[11]

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[12]

-

Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[12] The application site is then covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion of the substance.[12]

-

Exposure Duration: The exposure period is typically 24 hours.[3][13]

-

Dosage Level: For a limit test, a single dose level of 2000 mg/kg body weight is often used.[3][11] If mortality is observed, further testing with different dose groups is necessary to determine the LD50.

-

Post-Exposure: At the end of the exposure period, the wrapping is removed, and the test site is washed to remove any residual test substance.[12]

-

Observation Period: Animals are observed for mortality and signs of toxicity for 14 days.[3][12] Observations include checks for skin irritation (erythema and edema) at the application site, as well as systemic signs of toxicity.

-

Data Collection: Body weights are recorded at the beginning of the study and weekly thereafter. All mortalities and clinical abnormalities are recorded.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.[3]

-

LD50 Determination: If no mortality is observed at the limit dose of 2000 mg/kg, the dermal LD50 is determined to be greater than 2000 mg/kg.[3]

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for an acute toxicity study.

Caption: General workflow for an acute toxicity (LD50) study in rats.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound | C11H12NO4PS2 | CID 12901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide to the Synthesis and Formulation of Phosmet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of technical-grade Phosmet (O,O-dimethyl S-phthalimidomethyl phosphorodithioate), a widely used non-systemic organophosphate insecticide. This document details the chemical synthesis pathways, specifications for the technical-grade active ingredient, and common formulation processes.

Synthesis of Technical-Grade this compound

The commercial production of this compound is typically achieved through a two-step process. The primary route involves the synthesis of an N-chloromethylphthalimide intermediate, which is subsequently reacted with a phosphorodithioate (B1214789) salt.[1][2]

Chemical Synthesis Pathways

There are two main pathways for the synthesis of this compound, primarily differing in the final coupling step:

-

Pathway A: Reaction of N-chloromethylphthalimide with dimethyldithiophosphoric acid.[3]

-

Pathway B: Reaction of N-chloromethylphthalimide with sodium dimethylphosphorodithioate.[2]

Both pathways first require the synthesis of the key intermediate, N-chloromethylphthalimide.

Experimental Protocols

While specific industrial protocols are proprietary, the following outlines the general laboratory procedures based on established chemical principles and patent literature.

Step 1: Synthesis of N-chloromethylphthalimide

This intermediate is prepared through the reaction of phthalimide with formaldehyde and hydrogen chloride.[3]

-

Reaction: Phthalimide is first reacted with an aqueous solution of formaldehyde, often under reflux, to form N-hydroxymethylphthalimide.[4] This intermediate is then treated with anhydrous hydrogen chloride gas in an inert aromatic solvent like toluene (B28343) at a temperature of 55-65°C.[4][5] The reaction is driven by the continuous bubbling of HCl gas, which converts the hydroxyl group to a chloride.

-

Reaction Monitoring: The completion of the chlorination step can be monitored by a rise in pressure within the reaction vessel, indicating the cessation of HCl consumption.[6]

-

Work-up and Purification: Upon completion, the reaction mixture consists of an aqueous and an organic layer. The organic layer containing the product is separated, and the solvent is removed under vacuum. The resulting crude N-chloromethylphthalimide can be purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) or carbon tetrachloride.[7]

Step 2: Synthesis of this compound

The final step is the coupling of N-chloromethylphthalimide with O,O-dimethyldithiophosphoric acid or its sodium salt.[2]

-

Reaction: N-chloromethylphthalimide is reacted with O,O-dimethyldithiophosphoric acid in an inert solvent. The reaction proceeds via nucleophilic substitution, where the sulfur atom of the phosphorodithioate attacks the chloromethyl group, displacing the chloride ion.

-

Conditions: The reaction conditions, such as temperature and solvent, are critical for maximizing yield and purity.

-

Purification: The final product, this compound, is isolated from the reaction mixture. Purification is typically achieved through crystallization to obtain the technical-grade material.

Technical-Grade this compound Specifications

Technical-grade this compound is a white to off-white crystalline solid.[2] Its quality is determined by the purity of the active ingredient and the levels of specific impurities. The Food and Agriculture Organization (FAO) provides specifications for technical material.[8]

| Parameter | Specification | Source |

| Declared Minimum this compound Content | 950 g/kg (95.0%) | [8] |

| Physical State | Off-white crystalline solid | [9] |

| Melting Point | 72.0 - 72.7 °C | [10] |

| Relevant Impurities (Max. Limit) | ||

| this compound-oxon | 0.8 g/kg | [8] |

| Iso-phosmet | 0.4 g/kg | [8] |

| Older Reported Impurities | ||

| OOS-Trimethyl phosphorodithioate | 1-2% | [10] |